3-Bromo Midodrine

説明

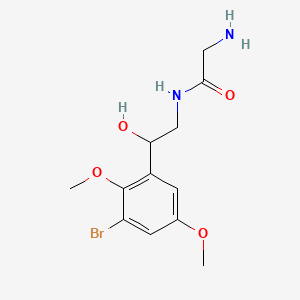

Structure

3D Structure

特性

IUPAC Name |

2-amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O4/c1-18-7-3-8(12(19-2)9(13)4-7)10(16)6-15-11(17)5-14/h3-4,10,16H,5-6,14H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJZPMMIIPJTHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)OC)C(CNC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo Midodrine chemical structure and properties

An In-Depth Technical Guide to 3-Bromo Midodrine: Structure, Properties, and Analytical Considerations

Abstract

This technical guide provides a comprehensive overview of 3-Bromo Midodrine, a key related compound and potential impurity of the antihypotensive drug, Midodrine. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the chemical identity, physicochemical properties, and analytical methodologies pertinent to this compound. While Midodrine's efficacy as a prodrug for treating orthostatic hypotension is well-established, the control and characterization of its impurities, such as 3-Bromo Midodrine, are critical for ensuring pharmaceutical safety and quality. This guide synthesizes available data with expert-driven insights to propose a logical synthesis pathway and detail a robust analytical protocol for its detection and quantification, establishing a foundational resource for its study.

Introduction: The Context of Midodrine and Its Impurities

Midodrine: A Prodrug for Orthostatic Hypotension

Midodrine is a peripherally acting alpha-adrenergic agonist used clinically to treat symptomatic orthostatic hypotension.[1][2] Marketed under brand names like Proamatine, it addresses conditions where a significant drop in blood pressure upon standing causes dizziness or fainting.[1] The therapeutic value of Midodrine lies in its ability to increase vascular tone, thereby elevating blood pressure.[3][4]

Mechanism of Action: The Role of Desglymidodrine

Midodrine is a prodrug, meaning it is administered in an inactive form and metabolized within the body to its active therapeutic agent.[5][6] Following oral administration, Midodrine undergoes enzymatic hydrolysis (deglycination) to form its pharmacologically active metabolite, desglymidodrine.[7][8][9]

Desglymidodrine functions as a selective agonist for α1-adrenergic receptors located in the arteriolar and venous vasculature.[1][10] Activation of these receptors leads to vasoconstriction, an increase in peripheral vascular resistance, and consequently, an elevation in blood pressure.[6][7] A key feature of desglymidodrine is its poor diffusion across the blood-brain barrier, which minimizes central nervous system effects.[1][7]

The Imperative of Impurity Profiling

In pharmaceutical manufacturing, the identification and control of impurities are mandated by regulatory bodies to ensure the safety and efficacy of the final drug product. Impurities can arise from starting materials, intermediates, or degradation. A brominated analogue like 3-Bromo Midodrine could potentially exhibit altered pharmacological or toxicological properties compared to the parent drug, making its detection and quantification a critical aspect of quality control.[11]

3-Bromo Midodrine: Core Chemical Identity

3-Bromo Midodrine is structurally analogous to Midodrine, with the key difference being the substitution of a hydrogen atom with a bromine atom on the 3-position of the dimethoxy-phenyl ring.

Chemical Structure and Nomenclature

-

IUPAC Name: 2-Amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide[12][13]

-

Synonyms: Midodrine 3-Bromo Impurity[13]

Physicochemical Properties

The introduction of a bromine atom significantly alters the molecular weight and potentially the polarity of the molecule compared to Midodrine.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇BrN₂O₄ | [14][15][16] |

| Molecular Weight | 333.18 g/mol | [14][15][16] |

| Appearance | Neat (likely a solid) | [16] |

| Storage Conditions | 2-8°C Refrigerator | [14] |

| Transport Conditions | Ambient | [12] |

Proposed Synthetic Pathway

While specific literature detailing the synthesis of 3-Bromo Midodrine is not publicly available, a plausible route can be designed based on established synthetic methods for Midodrine and fundamental principles of organic chemistry.[17][18] The most logical approach involves introducing the bromine atom to a suitable precursor before constructing the side chain.

Rationale for the Proposed Route

The synthesis of Midodrine often starts with 1,4-dimethoxybenzene.[18] To create the 3-bromo analogue, an electrophilic aromatic substitution (bromination) on a suitably activated dimethoxyphenyl intermediate is a logical first step. The subsequent steps would mirror known Midodrine syntheses, such as acylation followed by the introduction of the amino-acetamide side chain.

Step-by-Step Proposed Synthesis Protocol

This protocol is a hypothetical, expert-derived pathway designed for laboratory synthesis.

-

Step 1: Bromination of 1,4-Dimethoxybenzene.

-

Dissolve 1,4-dimethoxybenzene in a suitable inert solvent (e.g., dichloromethane or acetic acid).

-

Cool the solution in an ice bath (0-5°C).

-

Slowly add an equimolar amount of a brominating agent (e.g., N-Bromosuccinimide (NBS) with a catalytic amount of acid, or liquid bromine).

-

Causality: The methoxy groups are ortho-, para-directing and activating. Bromination will occur at one of the activated positions. Careful control of stoichiometry is required to favor mono-bromination.

-

Monitor the reaction by TLC. Upon completion, quench with a reducing agent (e.g., sodium thiosulfate solution) and perform an aqueous workup to isolate 1-Bromo-2,5-dimethoxybenzene.

-

-

Step 2: Friedel-Crafts Acylation.

-

Dissolve the 1-Bromo-2,5-dimethoxybenzene in a dry, non-polar solvent like dichloromethane.

-

Add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[18]

-

Cool the mixture and slowly add chloroacetyl chloride.[17]

-

Causality: This reaction installs the two-carbon backbone necessary for the side chain. The acylation will occur at the position para to the bromine atom, directed by the methoxy groups, yielding 2-chloro-1-(3-bromo-2,5-dimethoxyphenyl)ethanone.

-

Purify the intermediate product via column chromatography.

-

-

Step 3: Azide Substitution.

-

Dissolve the chloro-ethanone intermediate in a polar aprotic solvent (e.g., acetone or DMF).

-

Add sodium azide (NaN₃) and stir at room temperature.[18]

-

Causality: This is an Sₙ2 reaction where the azide nucleophile displaces the chloride, forming 2-azido-1-(3-bromo-2,5-dimethoxyphenyl)ethanone. This is a safer and more controlled way to introduce the nitrogen atom than direct amination.

-

-

Step 4: Ketone Reduction.

-

Dissolve the azido-ketone in a protic solvent like methanol or ethanol.

-

Cool the solution and add a mild reducing agent, such as sodium borohydride (NaBH₄), in portions.

-

Causality: NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the azide group, yielding 2-azido-1-(3-bromo-2,5-dimethoxyphenyl)ethanol.

-

-

Step 5: Azide Reduction and Amine Protection.

-

Subject the azido-alcohol to catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) or use a chemical reducing agent like triphenylphosphine/water. This reduces the azide to a primary amine.

-

Immediately protect the resulting amine (e.g., as a Boc-carbamate using Di-tert-butyl dicarbonate) to prevent side reactions in the next step.

-

-

Step 6: Amide Coupling and Deprotection.

-

Couple the protected amine with N-Boc glycine using a standard peptide coupling agent (e.g., EDC/HOBt).

-

Finally, remove both Boc protecting groups using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent to yield the final product, 3-Bromo Midodrine.[18]

-

Mandatory Visualization: Proposed Synthesis Workflow

Caption: Proposed multi-step synthesis pathway for 3-Bromo Midodrine.

Analytical Methodologies

As a potential impurity, 3-Bromo Midodrine must be detectable and quantifiable within a Midodrine drug substance or product. A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for this purpose.[11][19]

The Role of Chromatographic Techniques

HPLC is ideal for separating compounds with different polarities. Due to the bromine atom, 3-Bromo Midodrine is expected to be more non-polar (more lipophilic) than Midodrine. This means it will have a longer retention time on a standard C18 reverse-phase column under isocratic conditions, allowing for clear separation and quantification.[19]

Detailed Protocol: Stability-Indicating RP-HPLC Method

This protocol is a self-validating system designed for the simultaneous analysis of Midodrine and its related substances.

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Causality: TFA acts as an ion-pairing agent to improve peak shape for the amine-containing analytes. Acetonitrile is a common organic modifier for reverse-phase chromatography.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 272 nm.[20]

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10% to 70% B (linear gradient)

-

25-30 min: 70% B

-

30.1-35 min: 10% B (re-equilibration)

-

-

Causality: A gradient is essential for a stability-indicating method. It ensures that early-eluting polar compounds (like desglymidodrine) and later-eluting non-polar compounds (like 3-Bromo Midodrine) are all eluted with good peak shape within a reasonable runtime.

-

-

Sample and Standard Preparation:

-

Diluent: Mobile Phase A:Mobile Phase B (90:10).

-

Standard Solution: Prepare a 1.0 mg/mL stock solution of Midodrine reference standard. Prepare a separate stock of 3-Bromo Midodrine reference standard (if available). Create a working "resolution solution" containing both compounds at appropriate concentrations (e.g., 100 µg/mL Midodrine and 1 µg/mL 3-Bromo Midodrine).

-

Sample Solution: Accurately weigh and dissolve the drug substance or formulation to achieve a target concentration of 100 µg/mL of Midodrine.

-

System Suitability and Validation (Trustworthiness)

Before sample analysis, the system's performance must be verified.

-

Resolution: The resolution between the Midodrine peak and the 3-Bromo Midodrine peak in the resolution solution must be ≥ 2.0.

-

Tailing Factor: The tailing factor for the Midodrine peak should be ≤ 1.5.

-

Precision: Six replicate injections of the standard solution should yield a relative standard deviation (%RSD) of ≤ 2.0% for the peak area.

Mandatory Visualization: Analytical Workflow

Caption: Self-validating workflow for HPLC analysis of 3-Bromo Midodrine.

Pharmacological and Toxicological Implications

The biological activity of 3-Bromo Midodrine has not been characterized. However, the introduction of a halogen atom, particularly bromine, onto an aromatic ring can have significant effects:

-

Metabolism: The C-Br bond can alter metabolic pathways, potentially leading to different metabolites than Midodrine.

-

Receptor Binding: The size and electronegativity of bromine could change the molecule's affinity for the α1-adrenergic receptor, potentially making it more or less potent than desglymidodrine, or even introducing off-target activities.

-

Toxicity: Certain halogenated aromatic compounds can pose toxicological risks. Therefore, without specific data, 3-Bromo Midodrine should be treated as a potentially harmful impurity that must be controlled to very low levels (e.g., consistent with ICH Q3A/B guidelines).

Conclusion and Future Directions

3-Bromo Midodrine is a critical related substance in the quality control of Midodrine. This guide has established its chemical identity, proposed a logical synthetic route, and detailed a robust, field-proven analytical method for its control. For drug development professionals, understanding and managing such impurities is paramount.

Future research should focus on the definitive synthesis and isolation of pure 3-Bromo Midodrine to serve as a certified reference standard. Subsequently, in-vitro and in-vivo studies are necessary to fully characterize its pharmacological and toxicological profile to ensure patient safety.

References

-

PubChem. (n.d.). Midodrine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2024). Midodrine. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Midodrine Hydrochloride? Retrieved from [Link]

-

McTavish, D., & Goa, K. L. (1989). Midodrine. A review of its pharmacological properties and therapeutic use in orthostatic hypotension and secondary hypotensive disorders. Drugs, 38(5), 757–777. Retrieved from [Link]

-

Drugs.com. (n.d.). Midodrine: Package Insert / Prescribing Information. Retrieved from [Link]

-

Mayo Clinic. (n.d.). Midodrine (Oral Route). Retrieved from [Link]

-

Dr.Oracle. (2025). What is the mechanism of action of Midodrine (midodrine) for blood pressure support in patients with orthostatic hypotension? Retrieved from [Link]

-

Dr.Oracle. (2025). What is the mechanism of action of midodrine? Retrieved from [Link]

-

Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 1797102-13-6 3-Bromo Midodrine Impurity. Retrieved from [Link]

-

Health Canada. (2010). Product Monograph: MIDODRINE. Retrieved from [Link]

-

Veeprho. (n.d.). Midodrine 3-Bromo Impurity (HCl Salt). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1797102-13-6 | Product Name : 3-Bromo Midodrine. Retrieved from [Link]

-

Dr.Oracle. (2025). What is the mechanism of action of Midodrine (prodrug converted to desglymidodrine)? Retrieved from [Link]

-

Pharmacy Freak. (2025). Mechanism of Action of Midodrine. Retrieved from [Link]

-

Dr.Oracle. (2025). What is the mechanism of action of Midodrine (Midodrine) in treating orthostatic hypotension? Retrieved from [Link]

-

Dr.Oracle. (2024). Review of midodrine HCl determination in bulk and formulations. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Midodrine Hydrochloride-impurities. Retrieved from [Link]

-

Veeprho. (n.d.). Midodrine 3-Bromo Impurity | CAS 1797102-13-6. Retrieved from [Link]

-

Veeprho. (n.d.). Midodrine Impurities and Related Compound. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2020). Development and Validation of Stability Indicating HPTLC Method for the Estimation of Midodrine HCL in Tablet Dosage Form. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A new analytical method development and validation for the estimation of Midodrine HCl by UV and HPLC. Retrieved from [Link]

-

International Journal of Pharmaceutical Chemistry and Analysis. (2021). Area under Curve Method Development and Validation of Midodrine Hydrocholride. Retrieved from [Link]

-

European Patent Office. (2002). A process for the preparation of midodrine. EP 1234817 A1. Retrieved from [Link]

- Google Patents. (2001). Synthesis of midodrine HCI from a novel intermediate 1-(2′,5′-dimethoxyphenyl)-2-azidoethanone. US6201153B1.

Sources

- 1. Midodrine - Wikipedia [en.wikipedia.org]

- 2. Midodrine. A review of its pharmacological properties and therapeutic use in orthostatic hypotension and secondary hypotensive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Midodrine: Package Insert / Prescribing Information [drugs.com]

- 4. Midodrine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 5. Midodrine | C12H18N2O4 | CID 4195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Midodrine Hydrochloride? [synapse.patsnap.com]

- 7. droracle.ai [droracle.ai]

- 8. droracle.ai [droracle.ai]

- 9. pharmacyfreak.com [pharmacyfreak.com]

- 10. droracle.ai [droracle.ai]

- 11. veeprho.com [veeprho.com]

- 12. CAS 1797102-13-6 3-Bromo Midodrine Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 13. veeprho.com [veeprho.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. 3-Bromo Midodrine | CymitQuimica [cymitquimica.com]

- 17. data.epo.org [data.epo.org]

- 18. US6201153B1 - Synthesis of midodrine HCI from a novel intermediate 1-(2â²,5â²-dimethoxyphenyl)-2-azidoethanone - Google Patents [patents.google.com]

- 19. wisdomlib.org [wisdomlib.org]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Introduction: The Critical Role of Impurity Profiling in Midodrine Synthesis

An In-Depth Technical Guide to the Synthesis and Impurity Profile of 3-Bromo Midodrine

Midodrine is an antihypotensive agent, administered orally as a prodrug, which is metabolized into its pharmacologically active form, desglymidodrine.[1][2] This active metabolite functions as a selective alpha-1 adrenergic receptor agonist, inducing vasoconstriction to elevate blood pressure in patients with orthostatic hypotension.[1] The synthesis of Midodrine hydrochloride, the common pharmaceutical form, is a multi-step process that begins with simple aromatic precursors.[2][3]

As with any synthetic active pharmaceutical ingredient (API), the process is susceptible to the formation of impurities. These can arise from starting materials, intermediates, side reactions, or degradation.[4] Regulatory bodies mandate strict control over these impurities, as they can impact the safety and efficacy of the final drug product.

This technical guide focuses on a specific process-related impurity: 3-Bromo Midodrine (2-Amino-N-(2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl)acetamide).[5] We will explore its formation pathway, which is intrinsically linked to the primary synthesis route of Midodrine itself. This document provides a comprehensive overview for researchers and drug development professionals, detailing the synthetic chemistry, impurity genesis, analytical control strategies, and detailed experimental protocols grounded in authoritative sources.

Part 1: The Core Synthesis Pathway of Midodrine

Understanding the formation of 3-Bromo Midodrine necessitates a thorough understanding of the parent molecule's synthesis. The most cited synthetic routes for Midodrine start from 1,4-dimethoxybenzene and proceed through the key intermediate, desglymidodrine (also known as Midodrine Related Compound A).[2][6][7] Two common pathways are distinguished by the method used to introduce the terminal amino group of the glycine moiety: the azide-based route and a safer, more modern dibenzylamine route.

Common Synthesis Route via Azide Intermediate

This classical pathway involves a sequence of acylation, amination, reduction, and substitution reactions.[2][3][8]

-

Friedel-Crafts Acylation: 1,4-dimethoxybenzene is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce 2-chloro-1-(2,5-dimethoxyphenyl)ethanone.[2][9]

-

Formation of Amino Alcohol (Desglymidodrine): The resulting chloroketone is converted to the corresponding amino alcohol, 2-amino-1-(2,5-dimethoxyphenyl)ethanol, which is the active metabolite desglymidodrine.[2][10] This conversion can be achieved through various schemes, including reaction with hexamethylenetetramine followed by hydrolysis, or conversion to an amine followed by reduction of the ketone group with a reducing agent like sodium borohydride.[2][11]

-

Acylation of Amino Alcohol: The amino group of desglymidodrine is then acylated, again using chloroacetyl chloride, to yield 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide.[3][8]

-

Azide Substitution: The chlorine atom on the newly added side chain is displaced by an azide group using sodium azide. This forms the intermediate 2-azido-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide.[3][8] A significant drawback of this step is the use of sodium azide, which is highly toxic and potentially explosive.[3]

-

Reduction to Midodrine: The final step involves the catalytic hydrogenation (e.g., using Pd/C) of the azide group to the primary amine, yielding Midodrine base.[2][3] The base is then typically converted to its hydrochloride salt for pharmaceutical use.[3]

Profile of Other Key Impurities

A robust impurity control strategy must account for all potential impurities. Besides 3-Bromo Midodrine, several other related substances are monitored.

| Impurity Name | Other Names | Type | Origin |

| Desglymidodrine | Midodrine Related Compound A; 2-amino-1-(2,5-dimethoxyphenyl)ethanol | Process & Degradation | A key intermediate in the synthesis and the primary active metabolite. [1][6]It is also the main product of acid-catalyzed hydrolytic degradation of Midodrine. [12] |

| 2-Bromo-2',5'-dimethoxyacetophenone | N/A | Process | An early-stage intermediate or potential starting material impurity. [6] |

| Degradation Products | Various | Degradation | Formed under stress conditions such as acid, base, oxidation, or light. [13][14]Hydrolysis of the amide bond is a primary degradation pathway. [12] |

| Residual Intermediates | e.g., 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | Process | Unreacted intermediates from the synthetic pathway. [1] |

Part 3: Analytical Control and Experimental Protocols

Effective control of 3-Bromo Midodrine and other impurities relies on validated analytical methods capable of separating and quantifying these compounds at low levels.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique for impurity profiling of Midodrine. [1][15]For structural confirmation and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. [1][4] Forced degradation studies, where the drug substance is exposed to harsh conditions (acid, base, heat, light, oxidation), are crucial for developing a stability-indicating method that can resolve the API from all potential degradation products. [13][14] Typical HPLC Parameters for Midodrine Impurity Profiling:

| Parameter | Typical Value | Source |

| Column | Reversed-phase C18 (e.g., 250mm x 4.6mm, 5µm) | [15] |

| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., potassium phosphate or ammonium bicarbonate) | [7][13] |

| Detection | UV at ~272-290 nm | [13][15] |

| Flow Rate | 0.7 - 1.0 mL/min | [13][15] |

| Injection Volume | 20 - 40 µL | [7] |

Regulatory guidelines, such as those from the ICH, set thresholds for reporting, identification, and qualification of impurities, often in the range of 0.1% to 0.5% for individual known impurities. [1]

Experimental Protocol: Synthesis of Midodrine HCl (Azide Route)

This protocol is a representative synthesis derived from patent literature for illustrative purposes. It involves hazardous materials (sodium azide) and should only be performed by trained professionals in a suitable laboratory setting. [3][8] Step 1: Synthesis of 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide (3)

-

Dissolve 2-amino-1-(2,5-dimethoxyphenyl)ethanol hydrochloride (Desglymidodrine HCl) (1 mole) in a suitable solvent system, such as methylene chloride and aqueous potassium hydroxide.

-

Cool the mixture to 5-10°C.

-

Slowly add chloroacetyl chloride (1.1 moles) while maintaining the temperature.

-

Stir the reaction for 2-3 hours until completion, as monitored by TLC or HPLC.

-

Separate the organic layer, wash with water, and dry over sodium sulfate. The resulting solution containing the product can be used directly in the next step.

Step 2: Synthesis of 2-azido-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide (4)

-

To the solution from Step 1, add sodium azide (1.5 moles) and a phase transfer catalyst if necessary.

-

Add a solvent such as DMF or acetone.

-

Heat the mixture to reflux (approx. 60-70°C) and stir for 4-6 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

After completion, cool the reaction, filter off any solids, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or chromatography to obtain the azido intermediate.

Step 3: Synthesis of Midodrine (6)

-

Dissolve the azido intermediate (1 mole) from Step 2 in a suitable alcohol solvent like ethanol.

-

Add 5% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight).

-

Subject the mixture to hydrogenation in a Parr apparatus under 4-6 bar of hydrogen pressure at 40-50°C.

-

Continue the reaction until hydrogen uptake ceases (typically 12-24 hours).

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Evaporate the solvent to yield Midodrine base, which can be purified by recrystallization.

Step 4: Formation of Midodrine HCl (1)

-

Dissolve the purified Midodrine base in ethanol.

-

Add a solution of HCl gas in isopropanol dropwise until the pH is acidic.

-

The Midodrine HCl salt will precipitate from the solution.

-

Cool the mixture, filter the solid product, wash with cold ethanol, and dry under vacuum.

Experimental Protocol: HPLC Analysis of Midodrine and Impurities

This protocol is a general method based on published literature and USP guidelines. [7][15] 1. Preparation of Solutions:

-

Mobile Phase: Prepare a mixture of acetonitrile and pH 4.0 potassium phosphate buffer (e.g., 15:85 v/v). Filter and degas. [7]* Standard Solution: Accurately weigh and dissolve USP Midodrine Hydrochloride RS and relevant impurity standards (e.g., Midodrine Related Compound A, 3-Bromo Midodrine) in the mobile phase to a known concentration (e.g., 1.25 µg/mL). [7]* Sample Solution: Accurately weigh and dissolve the Midodrine API or formulation powder in the mobile phase to achieve a final concentration of approximately 0.25 mg/mL. Sonicate to dissolve, filter through a 0.45-µm PVDF filter. [7] 2. Chromatographic Conditions:

-

Instrument: HPLC system with UV detector.

-

Column: C18, 250mm x 4.6mm, 5µm.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 272 nm.

-

Injection Volume: 40 µL.

-

Column Temperature: Ambient.

3. Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to verify system suitability parameters (e.g., resolution between Midodrine and Desglymidodrine >2.0, tailing factor <2.0). [7]3. Inject the sample solution.

-

Identify and quantify impurities by comparing their retention times and peak areas to those of the standards. Calculate the percentage of each impurity relative to the main Midodrine peak.

Conclusion

The control of impurities is a cornerstone of modern pharmaceutical development and manufacturing. 3-Bromo Midodrine serves as a critical example of a process-related impurity whose origins lie in the starting materials of the API synthesis. Its management requires strict control over the purity of raw materials, such as 1,4-dimethoxybenzene, and the use of robust, validated analytical methods like HPLC to ensure that the final drug product meets the stringent safety and quality standards set by global regulatory authorities. By understanding the complete synthetic and impurity landscape, scientists can develop efficient, safe, and compliant manufacturing processes for vital medicines like Midodrine.

References

-

Narenderan, S.T., Jupudi, S., & Meyyanathan, S.N. (2018). SYNTHESIS OF DESGLYMIDODRINE FROM MIDODRINE BY CONVENTIONAL AMIDE HYDROLYSIS METHOD. ResearchGate. Available at: [Link] [16][17][18]2. Veeprho. (n.d.). Midodrine Impurities and Related Compound. Veeprho. Available at: [Link] [1]3. Google Patents. (2022). US20220144754A1 - Process for preparation of midodrine and intermediates thereof. Available at: [10]4. Semantic Scholar. (2018). SYNTHESIS OF DESGLYMIDODRINE FROM MIDODRINE BY CONVENTIONAL AMIDE HYDROLYSIS METHOD. Available at: [Link]

-

Pharmaffiliates. (n.d.). Midodrine Hydrochloride-impurities. Available at: [Link] [6]6. Wikipedia. (n.d.). Midodrine. Available at: [Link] [2]7. ResearchGate. (n.d.). NMR (1H) and (13C) analytical data for synthesized desglymidodrine. Available at: [Link]

-

Trade Science Inc. (n.d.). Selective determination of midodrine hydrochloride in the presence of its acidic degradation product. Available at: [Link] [12]9. Apicule. (n.d.). Desglymidodrine (CAS No: 3600-87-1) API Intermediate Manufacturers. Available at: [Link] [19]10. Google Patents. (2002). US6444851B1 - Process for the preparation of Midodrine. Available at: [3]11. Government of Canada. (2010). MIDODRINE Product Monograph. Available at: [Link]

-

Taylor & Francis Online. (2021). New stability chiral RP-HPLC method for degradation products determination in midodrine hydrochloride. Available at: [Link] [13]13. Google Patents. (2004). US20040198836A1 - Process for the synthesis of (+) 2-amino-n-{2, (2,5-dimethoxy phenyl)-2-hydroxyethyl} acetamide monohydrochloride. Available at: [20]14. PubMed. (2021). New stability chiral RP-HPLC method for degradation products determination in midodrine hydrochloride. Available at: [Link] [14]15. Google Patents. (2004). WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride. Available at: [11]16. Veeprho. (n.d.). Midodrine 3-Bromo Impurity | CAS 1797102-13-6. Available at: [Link] [5]17. Veeprho. (n.d.). Midodrine 3-Bromo Impurity (HCl Salt). Available at: [Link] [21]18. ResearchGate. (2018). SYNTHESIS OF DESGLYMIDODRINE FROM MIDODRINE BY CONVENTIONAL AMIDE HYDROLYSIS METHOD. Available at: [Link]

-

Google Patents. (2002). EP1234817B1 - A process for the preparation of midodrine. Available at: [8]20. Google Patents. (2001). US6201153B1 - Synthesis of midodrine HCI from a novel intermediate 1-(2',5'-dimethoxyphenyl)-2-azidoethanone. Available at: [9]21. Google Patents. (1995). JPH07285921A - Method for producing 2-amino-N-(β-hydroxyphenethyl) acetamide derivative. Available at: [22]22. Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 1797102-13-6 3-Bromo Midodrine Impurity. Available at: [Link] [23]23. Semantic Scholar. (n.d.). A new analytical method development and validation for the estimation of Midodrine HCl by UV and HPLC. Available at: [Link] [15]24. ResearchGate. (2025). Studying the kinetic of midodrine degradations using TLC Stability approach: Application to dosage form and human plasma. Available at: [Link] [24]25. PubChem - NIH. (n.d.). Midodrine. Available at: [Link] [25]26. USP-NF. (2023). Midodrine Hydrochloride Tablets. Available at: [Link] [7]27. Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link] [4]28. ResearchGate. (n.d.). Synthetic routes of compounds 2-5. Available at: [Link]

-

Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available at: [Link]

-

EPO. (n.d.). A process for the preparation of midodrine - Patent 1234817. Available at: [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Midodrine - Wikipedia [en.wikipedia.org]

- 3. US6444851B1 - Process for the preparation of Midodrine - Google Patents [patents.google.com]

- 4. biotech-spain.com [biotech-spain.com]

- 5. veeprho.com [veeprho.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. uspnf.com [uspnf.com]

- 8. EP1234817B1 - A process for the preparation of midodrine - Google Patents [patents.google.com]

- 9. US6201153B1 - Synthesis of midodrine HCI from a novel intermediate 1-(2â²,5â²-dimethoxyphenyl)-2-azidoethanone - Google Patents [patents.google.com]

- 10. US20220144754A1 - Process for preparation of midodrine and intermediates thereof - Google Patents [patents.google.com]

- 11. WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]

- 12. hakon-art.com [hakon-art.com]

- 13. tandfonline.com [tandfonline.com]

- 14. New stability chiral RP-HPLC method for degradation products determination in midodrine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. semanticscholar.org [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. apicule.com [apicule.com]

- 20. US20040198836A1 - Process for the synthesis of (+) 2-amino-n-{2, (2,5-dimethoxy phenyl)-2-hydroxyethyl} acetamide monohydrochloride - Google Patents [patents.google.com]

- 21. veeprho.com [veeprho.com]

- 22. JPH07285921A - Method for producing 2-amino-N- (β-hydroxyphenethyl) acetamide derivative - Google Patents [patents.google.com]

- 23. CAS 1797102-13-6 3-Bromo Midodrine Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 24. researchgate.net [researchgate.net]

- 25. Midodrine | C12H18N2O4 | CID 4195 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo Midodrine (CAS No. 1797102-13-6)

This technical guide provides a comprehensive overview of 3-Bromo Midodrine, a halogenated derivative of the α1-adrenergic agonist, Midodrine. Primarily recognized as an impurity in the manufacturing of Midodrine, this document explores its chemical identity, potential synthetic pathways, inferred pharmacological properties, and the analytical methodologies required for its characterization. This guide is intended for researchers, scientists, and professionals in drug development and quality control who are working with Midodrine or are interested in the structure-activity relationships of its analogues.

Introduction: The Significance of a Brominated Analogue

Midodrine is a well-established therapeutic agent for treating orthostatic hypotension.[1][2] It functions as a prodrug, undergoing enzymatic conversion to its active metabolite, desglymidodrine, which exerts its pressor effects by selectively activating α1-adrenergic receptors in the vasculature.[3][4][5][6] The presence of impurities in any pharmaceutical product is a critical concern, necessitating their identification, characterization, and control. 3-Bromo Midodrine has been identified as such an impurity.[1] Beyond its role as an impurity, 3-Bromo Midodrine also represents a valuable tool for medicinal chemists and pharmacologists. The introduction of a bromine atom onto the aromatic ring of Midodrine can significantly alter its physicochemical properties, such as lipophilicity and electronic distribution. These modifications can, in turn, influence the compound's pharmacokinetic profile and its interaction with the α1-adrenergic receptor, providing insights into the structure-activity relationships (SAR) of this class of compounds.

Chemical and Physical Properties

3-Bromo Midodrine is chemically known as 2-Amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide.[1][7][8] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1797102-13-6 | [1][7] |

| Molecular Formula | C12H17BrN2O4 | [1][7] |

| Molecular Weight | 333.18 g/mol | [1][7] |

| IUPAC Name | 2-Amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | [1][8] |

| Synonyms | Midodrine 3-Bromo Impurity, Midodrine Impurity A | [1][9] |

| Storage Temperature | 2-8°C (Refrigerator) | [7][8] |

Proposed Synthesis and Manufacturing Context

While specific synthetic routes for 3-Bromo Midodrine are not detailed in the public domain, a plausible pathway can be inferred from the known syntheses of Midodrine.[10][11][12][13] The synthesis of Midodrine often commences with 1,4-dimethoxybenzene. The introduction of the bromine atom likely occurs at an early stage, potentially starting with a brominated precursor to 1,4-dimethoxybenzene or through direct bromination of an early intermediate.

A hypothetical, multi-step synthesis is outlined below. The critical choice in this proposed pathway is the selection of a brominated starting material, which would then undergo analogous reactions to those used in established Midodrine syntheses.

Experimental Protocol: Hypothetical Synthesis of 3-Bromo Midodrine

Step 1: Friedel-Crafts Acylation of a Brominated Precursor

-

To a cooled solution of 1-bromo-2,5-dimethoxybenzene in a suitable chlorinated solvent (e.g., dichloromethane), add a Lewis acid catalyst such as anhydrous aluminum chloride.

-

Slowly add chloroacetyl chloride to the reaction mixture, maintaining a low temperature to control the exothermic reaction.

-

Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by carefully pouring it into a mixture of ice and hydrochloric acid.

-

Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the chloroketone intermediate.

Step 2: Conversion to Amine and Reduction

-

The resulting chloroketone is then converted to an amine. This can be achieved through various standard methods, such as displacement of the chloride with an azide followed by reduction.

-

The ketone functionality is subsequently reduced to a hydroxyl group using a reducing agent like sodium borohydride.

Step 3: Amide Formation and Final Conversion

-

The amino group of the resulting amino alcohol is acylated with chloroacetyl chloride to form the corresponding amide.

-

The terminal chlorine is then displaced with an azide group, followed by a final catalytic reduction of the azide to yield the primary amine of the glycinamide side chain, thus forming 3-Bromo Midodrine.

The following diagram illustrates the logical flow of this proposed synthetic strategy.

Caption: Proposed synthetic workflow for 3-Bromo Midodrine.

Inferred Mechanism of Action and Pharmacological Profile

The pharmacological activity of 3-Bromo Midodrine is expected to closely mirror that of its parent compound, Midodrine. Midodrine is a prodrug that is metabolized to desglymidodrine, a potent and selective α1-adrenergic receptor agonist.[3][4][5][14] This activation in the arteriolar and venous vasculature leads to increased vascular tone and an elevation in blood pressure.[5][6][15]

It is hypothesized that 3-Bromo Midodrine also acts as a prodrug, being converted to 3-Bromo-desglymidodrine. The core mechanism would involve the following steps:

-

Systemic Absorption: Following administration, 3-Bromo Midodrine would be absorbed into the bloodstream.

-

Enzymatic Conversion: Through enzymatic hydrolysis, likely by the same enzymes that process Midodrine, the glycine moiety would be cleaved to yield the active metabolite, 3-Bromo-desglymidodrine.

-

Receptor Binding and Activation: 3-Bromo-desglymidodrine would then bind to and activate α1-adrenergic receptors on vascular smooth muscle cells.

-

Physiological Response: This receptor activation would trigger downstream signaling cascades, leading to vasoconstriction and an increase in blood pressure.

The presence of the bromine atom could modulate this activity. The electron-withdrawing nature of bromine may influence the pKa of the amine groups and the electronic environment of the aromatic ring, potentially altering receptor binding affinity and intrinsic activity. Furthermore, the increased lipophilicity imparted by the bromine atom could affect the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Caption: Inferred mechanism of action for 3-Bromo Midodrine.

Analytical Methods for Characterization

As a known impurity, robust analytical methods are essential for the detection and quantification of 3-Bromo Midodrine in drug substances and finished products of Midodrine.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection would be the primary technique for the separation and quantification of 3-Bromo Midodrine from Midodrine and other related substances.

-

Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm) would likely provide adequate separation.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) would be employed to resolve the peaks of Midodrine and its impurities.

-

Detection: UV detection at a wavelength where both Midodrine and 3-Bromo Midodrine have significant absorbance would be appropriate.

-

Validation: The method would require full validation according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) would be invaluable for the unambiguous identification of 3-Bromo Midodrine.

-

Ionization: Electrospray ionization (ESI) in positive mode would be suitable for ionizing 3-Bromo Midodrine.

-

Mass Analysis: High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

-

Tandem MS (MS/MS): Fragmentation analysis would provide structural information, confirming the identity of the compound by comparing the fragmentation pattern to that of a reference standard.

Potential Applications and Future Research

While primarily viewed as an impurity, 3-Bromo Midodrine holds potential as a research tool.

-

Structure-Activity Relationship (SAR) Studies: By comparing the pharmacological activity of 3-Bromo Midodrine and its active metabolite to that of Midodrine and desglymidodrine, researchers can gain valuable insights into the binding pocket of the α1-adrenergic receptor.

-

Pharmacokinetic Studies: The brominated analogue could be used in comparative pharmacokinetic studies to understand how halogenation affects the ADME properties of this class of drugs.

-

Development of New Analogues: The data generated from studying 3-Bromo Midodrine could inform the design of new Midodrine analogues with potentially improved properties, such as enhanced potency, longer duration of action, or a more favorable side-effect profile.

Conclusion

3-Bromo Midodrine, with CAS number 1797102-13-6, is a significant compound in the context of the pharmaceutical manufacturing of Midodrine. While its primary relevance is as a process-related impurity that must be monitored and controlled, its unique chemical structure also presents opportunities for further scientific investigation. A thorough understanding of its chemical properties, a plausible synthetic route, its inferred mechanism of action, and the analytical methods for its characterization are all crucial for both quality assurance in the pharmaceutical industry and for advancing our knowledge in the field of medicinal chemistry. This guide provides a foundational framework for professionals engaged in these areas.

References

-

Veeprho. Midodrine 3-Bromo Impurity | CAS 1797102-13-6. Available at: [Link]

-

Pharmaffiliates. 3-Bromo Midodrine | CAS No : 1797102-13-6. Available at: [Link]

-

Medicine.com. Midodrine: Dosage, Mechanism/Onset of Action, Half-Life. Published February 17, 2020. Available at: [Link]

-

GlobalRx. Clinical Profile of Midodrine Hydrochloride 2.5mg Tablet. Available at: [Link]

-

Drugs.com. Midodrine: Package Insert / Prescribing Information. Available at: [Link]

-

Dr.Oracle. What is the mechanism of action of Midodrine (Midodrine) in treating orthostatic hypotension?. Published October 29, 2025. Available at: [Link]

-

Mayo Clinic. Midodrine (oral route) - Side effects & dosage. Available at: [Link]

-

Axios Research. Midodrine Impurity A HCl - CAS - 1797102-13-6 (free base). Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4195, Midodrine. Available at: [Link]

-

Anant Pharmaceuticals Pvt. Ltd. CAS 1797102-13-6 3-Bromo Midodrine Impurity. Available at: [Link]

-

Wikipedia. Midodrine. Available at: [Link]

- Google Patents. US6444851B1 - Process for the preparation of Midodrine.

- Google Patents. US6201153B1 - Synthesis of midodrine HCI from a novel intermediate 1-(2′,5′-dimethoxyphenyl)-2-azidoethanone.

-

European Patent Office. EP 1234817 A1 - A process for the preparation of midodrine. Available at: [Link]

- McClellan, K. J., & Markham, A. (1998). Midodrine. A review of its pharmacological properties and therapeutic use in orthostatic hypotension and secondary hypotensive disorders. Drugs, 56(1), 75–86.

-

Health Canada. Product Monograph: MIDODRINE (midodrine hydrochloride). Published May 26, 2010. Available at: [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Midodrine. A review of its pharmacological properties and therapeutic use in orthostatic hypotension and secondary hypotensive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medicine.com [medicine.com]

- 4. Articles [globalrx.com]

- 5. drugs.com [drugs.com]

- 6. droracle.ai [droracle.ai]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. CAS 1797102-13-6 3-Bromo Midodrine Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 9. Midodrine Impurity A HCl - CAS - 1797102-13-6 (free base) | Axios Research [axios-research.com]

- 10. Midodrine - Wikipedia [en.wikipedia.org]

- 11. US6444851B1 - Process for the preparation of Midodrine - Google Patents [patents.google.com]

- 12. US6201153B1 - Synthesis of midodrine HCI from a novel intermediate 1-(2â²,5â²-dimethoxyphenyl)-2-azidoethanone - Google Patents [patents.google.com]

- 13. data.epo.org [data.epo.org]

- 14. Midodrine | C12H18N2O4 | CID 4195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Midodrine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

An In-depth Technical Guide to 2-amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide: Synthesis, Characterization, and Pharmacological Considerations

This technical guide provides a comprehensive overview of 2-amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide, a substituted phenethylamine. The content herein is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, analytical characterization, and potential pharmacological profile based on its structural analogy to other known psychoactive compounds.

Introduction

2-amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide is a complex organic molecule belonging to the substituted phenethylamine class. This class of compounds is renowned for its diverse pharmacological effects, which can range from stimulant to psychedelic properties, primarily through modulation of monoaminergic systems in the central nervous system.[1][2] The specific compound is structurally related to known psychoactive substances, and its brominated and substituted nature suggests it may act as a novel psychoactive substance (NPS).[3][4] As with many NPS, detailed public scientific literature on this specific molecule is scarce.[5][6] Therefore, this guide will leverage established principles of medicinal chemistry and analytical science to provide a robust framework for its study.

The core structure consists of a 2,5-dimethoxyphenethylamine backbone, which is characteristic of the "2C" family of psychedelic phenethylamines. The addition of a bromine atom at the 3-position of the phenyl ring, a hydroxy group on the ethyl chain, and an N-acetamide group introduces significant modifications that are expected to alter its pharmacokinetic and pharmacodynamic properties.

Chemical Properties and Structure

| Property | Value | Source |

| IUPAC Name | 2-amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | N/A |

| CAS Number | 1797102-13-6 | [7] |

| Molecular Formula | C12H17BrN2O4 | Calculated |

| Molecular Weight | 349.18 g/mol | Calculated |

Proposed Synthesis Pathway

Experimental Protocol: Proposed Synthesis

Step 1: Bromination of the Ketone

-

Rationale: The initial step involves the alpha-bromination of the starting ketone to introduce a leaving group for subsequent nucleophilic substitution.

-

Procedure:

-

Dissolve 1-(3-bromo-2,5-dimethoxyphenyl)ethanone in a suitable solvent such as glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid dropwise at room temperature with constant stirring.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium bisulfite.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-1-(3-bromo-2,5-dimethoxyphenyl)ethanone.

-

Step 2: Introduction of the Amino Group

-

Rationale: A common method for introducing an amino group is through the Delepine reaction, using hexamethylenetetramine (hexamine).[8][9]

-

Procedure:

-

React the alpha-bromo ketone from Step 1 with hexamine in a solvent system like tetrahydrofuran and water.

-

The resulting quaternary ammonium salt is then hydrolyzed under acidic conditions (e.g., with methanolic HCl) to yield the corresponding aminoketone hydrochloride.

-

Step 3: Acylation of the Amino Group

-

Rationale: The primary amino group is acylated with a protected aminoacetyl chloride to build the acetamide side chain. Chloroacetyl chloride is a common reagent for this purpose.[8][9]

-

Procedure:

-

Suspend the aminoketone hydrochloride in a solvent mixture like acetone and water.

-

Cool the mixture in an ice bath and add chloroacetyl chloride and a base (e.g., sodium acetate) to neutralize the generated HCl.

-

Stir the reaction mixture until completion (monitored by TLC).

-

Extract the product and purify by recrystallization or column chromatography.

-

Step 4: Azidation and Reduction

-

Rationale: The chloro group on the acetamide is replaced with an azide, which is then reduced to the primary amine. This two-step process is often more efficient and provides cleaner products than direct amination.[8][9]

-

Procedure:

-

React the chloroacetamide derivative with sodium azide in a polar aprotic solvent like acetone to yield the azidoacetamide.

-

The azido group is then reduced to the primary amine. A selective reducing agent like stannous chloride or catalytic hydrogenation can be employed.

-

Step 5: Reduction of the Ketone

-

Rationale: The final step is the selective reduction of the ketone to a secondary alcohol. Sodium borohydride is a suitable reagent for this transformation as it will not reduce the amide functionality.[8][9]

-

Procedure:

-

Dissolve the aminoacetamide ketone in a protic solvent such as methanol.

-

Cool the solution in an ice bath and add sodium borohydride portion-wise.

-

Stir until the reaction is complete (monitored by TLC).

-

Work up the reaction by adding a weak acid to destroy excess borohydride, followed by extraction and purification to yield the final product.

-

Caption: Proposed synthesis pathway for the title compound.

Analytical Characterization Workflow

The unambiguous identification and characterization of a novel compound like this is critical, especially given its potential classification as an NPS.[3] A multi-technique approach is essential for structural elucidation and purity assessment.

Workflow Protocol

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Rationale: Provides information on the molecular weight and fragmentation pattern, which is crucial for initial identification and comparison to known substance libraries.

-

Procedure:

-

Dissolve a small sample in a volatile solvent (e.g., methanol).

-

Inject into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program that allows for good separation of the analyte from any impurities.

-

Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

-

-

-

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS):

-

Rationale: Provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula.

-

Procedure:

-

Dissolve the sample in a suitable mobile phase constituent (e.g., acetonitrile/water).

-

Inject into an LC-HRMS system (e.g., Q-TOF or Orbitrap).

-

Use a suitable C18 column and a gradient elution program.

-

Determine the accurate mass of the protonated molecule [M+H]+ and compare it to the theoretical mass.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Rationale: Provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry. Both ¹H and ¹³C NMR are essential.

-

Procedure:

-

Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC).

-

Analyze the chemical shifts, coupling constants, and correlations to fully elucidate the structure.

-

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Rationale: Identifies the functional groups present in the molecule.

-

Procedure:

-

Analyze a small amount of the solid sample using an ATR-FTIR spectrometer.

-

Identify characteristic absorption bands for functional groups such as O-H (alcohol), N-H (amine and amide), C=O (amide), and C-O (ether).

-

-

Caption: Analytical workflow for structural elucidation.

Potential Pharmacological Activity and Mechanism of Action

Given its structural similarity to other 2,5-dimethoxyphenethylamines, it is hypothesized that 2-amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide will primarily act as a modulator of serotonin receptors, particularly the 5-HT₂ subtypes (5-HT₂ₐ, 5-HT₂₋, and 5-HT₂C).[2]

-

5-HT₂ₐ Receptor Agonism: This is the primary mechanism of action for classic psychedelic phenethylamines. Activation of this receptor in the prefrontal cortex is believed to be responsible for the hallucinogenic effects.

-

Monoamine Transporter Inhibition: Substituted phenethylamines can also inhibit the reuptake of serotonin, dopamine, and norepinephrine, leading to stimulant and empathogenic effects. The N-acetamide and beta-hydroxy modifications may alter its affinity and selectivity for these transporters.

-

Adrenergic Receptor Modulation: Some phenethylamine derivatives are known to interact with adrenergic receptors, which could contribute to cardiovascular side effects.[11]

The presence of the bromine atom is expected to increase the lipophilicity of the molecule, potentially enhancing its ability to cross the blood-brain barrier and increasing its potency and duration of action. The N-acetamide and beta-hydroxy groups may influence its metabolic stability and receptor binding profile.

Conclusion

2-amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide is a complex phenethylamine derivative with the potential for significant psychoactive effects. While specific experimental data on this compound is lacking in the public domain, this guide provides a robust framework for its synthesis, comprehensive analytical characterization, and hypothesized pharmacological action based on established scientific principles for this class of molecules. Researchers investigating this and other novel psychoactive substances should employ rigorous analytical techniques to ensure structural confirmation and purity, and exercise caution in handling and in vitro/in vivo evaluation due to the potential for potent biological activity.

References

- Characterizing New Psychoactive Substances. (2016).

- An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Phenethylamines. Benchchem.

-

Braden, M. R., et al. (2006). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 49(24), 7165-7174. [Link]

- Lalonde, R. L., et al. (2007). Substituted phenethylamines.

- Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. (2022).

-

What are NPS? United Nations Office on Drugs and Crime. [Link]

-

Palamar, J. J., et al. (2016). Characteristics of novel psychoactive substance exposures reported to New York City Poison Center, 2011–2014. Substance Use & Misuse, 51(1), 87-97. [Link]

-

Raines, S., & Kovacs, C. A. (1968). The Synthesis of Substituted Phenethylamines. Journal of Medicinal Chemistry, 11(4), 854-856. [Link]

-

Curtis, B., et al. (2023). Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets. Analytical Chemistry, 95(48), 17628-17636. [Link]

-

The synthesis of substituted phenethylamines. (1968). Journal of Medicinal Chemistry. [Link]

- An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride. (2004).

- Process for the synthesis of (+) 2-amino-n-{2, (2,5-dimethoxy phenyl)-2-hydroxyethyl} acetamide monohydrochloride. (2004).

-

Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. (2006). Patsnap Eureka. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. What are NPS? [unodc.org]

- 5. Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward | National Institute of Justice [nij.ojp.gov]

- 6. Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]

- 9. US20040198836A1 - Process for the synthesis of (+) 2-amino-n-{2, (2,5-dimethoxy phenyl)-2-hydroxyethyl} acetamide monohydrochloride - Google Patents [patents.google.com]

- 10. Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 11. US7745665B2 - Substituted phenethylamines - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action for 3-Bromo Midodrine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Midodrine is a clinically utilized prodrug, renowned for its therapeutic efficacy in treating orthostatic hypotension. Its pharmacological activity is mediated by its active metabolite, desglymidodrine, a selective α1-adrenergic receptor agonist that induces vasoconstriction and elevates blood pressure[1][2][3]. This guide puts forth a multi-faceted hypothesis on the mechanism of action for a novel analog, 3-Bromo Midodrine. We postulate that the introduction of a bromine atom at the 3-position of the phenyl ring on the desglymidodrine moiety will modulate its pharmacodynamic and pharmacokinetic properties. Specifically, we hypothesize potential alterations in receptor affinity and selectivity, intrinsic agonist activity, and metabolic stability. This document provides a comprehensive theoretical framework and a detailed experimental roadmap to rigorously test these hypotheses, offering a foundational guide for the preclinical evaluation of this new chemical entity.

Introduction to Midodrine and the Rationale for 3-Bromo Midodrine

Midodrine is administered orally as a prodrug and undergoes enzymatic deglycination to form its active metabolite, desglymidodrine[4][5]. Desglymidodrine is a potent and selective agonist of α1-adrenergic receptors located on the smooth muscle of arterioles and veins[6][7]. Activation of these Gq protein-coupled receptors initiates a signaling cascade involving phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This culminates in an increase in intracellular calcium, resulting in vasoconstriction and a subsequent rise in blood pressure[8][9]. A key feature of desglymidodrine is its poor penetration of the blood-brain barrier, which minimizes central nervous system side effects[3][10].

The strategic placement of a bromine atom on the phenyl ring of a phenylethanolamine scaffold is a common medicinal chemistry approach to modulate pharmacological properties. Halogenation can influence a molecule's lipophilicity, electronic distribution, and steric profile, which in turn can affect receptor binding, metabolic stability, and overall efficacy[1][11]. The introduction of a bromine atom at the 3-position of the desglymidodrine phenyl ring is hypothesized to engender a novel pharmacological profile.

The Multi-faceted Hypothesis for the Mechanism of Action of 3-Bromo Midodrine

We propose a multi-faceted hypothesis for the mechanism of action of 3-Bromo Midodrine, focusing on the properties of its presumed active metabolite, 3-Bromo Desglymidodrine.

Hypothesis 1: Altered Receptor Affinity and Selectivity. The bromine atom at the 3-position may alter the binding affinity and selectivity of the molecule for adrenergic receptor subtypes (α1A, α1B, α1D, α2, and β). The increased lipophilicity and electron-withdrawing nature of bromine could enhance interactions with a hydrophobic pocket within the α1-adrenergic receptor binding site, potentially increasing potency. Conversely, it might introduce steric hindrance or unfavorable electronic interactions, possibly reducing affinity or shifting selectivity towards other adrenergic receptor subtypes.

Hypothesis 2: Modulation of Intrinsic Agonist Activity. The electronic modifications to the phenyl ring by the bromine atom could influence the conformational changes in the receptor upon binding, thereby altering the intrinsic efficacy of the compound. This could result in 3-Bromo Desglymidodrine being a more potent full agonist, a partial agonist, or even exhibiting antagonist properties at certain receptor subtypes.

Hypothesis 3: Changes in Pharmacokinetic Profile.

-

Prodrug Conversion: The rate of conversion of 3-Bromo Midodrine to 3-Bromo Desglymidodrine may be altered compared to the parent compound.

-

Metabolic Stability: The carbon-bromine bond and the modified electronic structure of the aromatic ring could affect the molecule's susceptibility to metabolism by cytochrome P450 enzymes, potentially leading to a longer half-life and duration of action[12][13].

The following diagram illustrates the proposed conversion and action of 3-Bromo Midodrine.

Caption: Proposed metabolic activation and mechanism of action for 3-Bromo Midodrine.

Experimental Protocols for Hypothesis Testing

To rigorously evaluate the proposed mechanism of action, a systematic, multi-tiered experimental approach is required.

Tier 1: In Vitro Characterization

Objective: To determine the binding affinity (Ki) of 3-Bromo Desglymidodrine for human α1A, α1B, α1D, α2A, and β1/β2 adrenergic receptors.

Protocol: Radioligand Competition Binding Assay [1][14]

-

Membrane Preparation: Prepare cell membranes from stable cell lines overexpressing each human adrenergic receptor subtype.

-

Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Radioligand: Select an appropriate high-affinity radiolabeled antagonist for each receptor subtype (e.g., [3H]-Prazosin for α1 receptors).

-

Competition Assay:

-

Incubate a fixed concentration of the radioligand with the receptor-containing membranes in the presence of increasing concentrations of unlabeled 3-Bromo Desglymidodrine (competitor).

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Separation: Rapidly separate bound from free radioligand by filtration through glass fiber filters using a cell harvester.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation:

| Compound | α1A Ki (nM) | α1B Ki (nM) | α1D Ki (nM) | α2A Ki (nM) | β1 Ki (nM) | β2 Ki (nM) |

| Desglymidodrine | ||||||

| 3-Bromo Desglymidodrine |

Objective: To determine the functional activity (EC50 and Emax) of 3-Bromo Desglymidodrine at α1, α2, and β adrenergic receptors.

Protocol 1: Gq-Coupled Receptor (α1) Functional Assay (IP3/Calcium Mobilization) [9][11]

-

Cell Culture: Use a cell line stably expressing the target human α1-adrenergic receptor subtype (e.g., HEK293 or CHO cells).

-

Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add increasing concentrations of 3-Bromo Desglymidodrine to the cells.

-

Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR). The increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: Plot the peak fluorescence response against the log concentration of the compound to determine the EC50 and Emax values.

Protocol 2: Gs/Gi-Coupled Receptor (β and α2) Functional Assay (cAMP Accumulation) [4][15]

-

Cell Culture: Use a cell line stably expressing the target human β or α2-adrenergic receptor subtype.

-

Assay Principle: Utilize a competitive immunoassay format (e.g., HTRF or LANCE) to measure intracellular cAMP levels.

-

Gs-Coupled (β receptors) Agonist Mode:

-

Incubate cells with increasing concentrations of 3-Bromo Desglymidodrine.

-

Lyse the cells and measure cAMP levels according to the assay kit manufacturer's instructions. An increase in cAMP indicates agonist activity.

-

-

Gi-Coupled (α2 receptors) Agonist Mode:

-

Pre-stimulate the cells with forskolin to elevate basal cAMP levels.

-

Incubate with increasing concentrations of 3-Bromo Desglymidodrine. A decrease in the forskolin-stimulated cAMP level indicates agonist activity.

-

-

Data Analysis: Plot the cAMP response against the log concentration of the compound to determine EC50 and Emax values.

Data Presentation:

| Compound | α1A EC50 (nM) / Emax (%) | α2A EC50 (nM) / Emax (%) | β1 EC50 (nM) / Emax (%) | β2 EC50 (nM) / Emax (%) |

| Desglymidodrine | ||||

| 3-Bromo Desglymidodrine |

Tier 2: Pharmacokinetic Properties

Objective: To assess the metabolic stability of 3-Bromo Desglymidodrine in liver microsomes.

Protocol: Liver Microsomal Stability Assay [2][16]

-

Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human, rat, mouse), NADPH regenerating system, and buffer.

-

Compound Incubation: Add 3-Bromo Desglymidodrine to the pre-warmed incubation mixture.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Objective: To determine the rate of conversion of 3-Bromo Midodrine to 3-Bromo Desglymidodrine.

Protocol: In Vitro Prodrug Conversion Assay [17][18]

-

Test System: Incubate 3-Bromo Midodrine in relevant biological matrices such as human plasma and liver S9 fractions.

-

Time Course Analysis: At various time points, take aliquots and quench the reaction.

-

Quantification: Use LC-MS/MS to simultaneously quantify the concentrations of both 3-Bromo Midodrine and the newly formed 3-Bromo Desglymidodrine.

-

Data Analysis: Plot the concentrations of the prodrug and the active metabolite over time to determine the rate of conversion.

Data Presentation:

| Compound | Microsomal t½ (min) | Plasma Conversion t½ (min) |

| Midodrine/Desglymidodrine | ||

| 3-Bromo Midodrine/3-Bromo Desglymidodrine |

Tier 3: In Vivo Pharmacodynamics

Objective: To evaluate the effect of orally administered 3-Bromo Midodrine on blood pressure in an animal model.

Protocol: In Vivo Blood Pressure Measurement in Rodents [8]

-

Animal Model: Use normotensive or hypotensive rodent models (e.g., Sprague-Dawley rats or mice).

-

Surgical Implantation: Surgically implant telemetry devices or arterial catheters for continuous and direct blood pressure monitoring. Allow for a recovery period.

-

Drug Administration: Administer 3-Bromo Midodrine and a vehicle control orally via gavage at various doses.

-

Data Acquisition: Continuously record mean arterial pressure (MAP), systolic, and diastolic blood pressure, as well as heart rate, before and after drug administration for several hours.

-

Data Analysis: Analyze the change in blood pressure and heart rate over time for each dose group. Determine the dose-response relationship, onset of action, and duration of effect.

The following diagram outlines the comprehensive experimental workflow.

Caption: A tiered experimental workflow for the evaluation of 3-Bromo Midodrine.

Anticipated Outcomes and Interpretation

The collective data from these experiments will provide a comprehensive profile of 3-Bromo Midodrine and its active metabolite.

-

Scenario A: Enhanced Potency and Selectivity. If 3-Bromo Desglymidodrine exhibits higher affinity and functional potency at α1-receptors with maintained or improved selectivity and favorable metabolic stability, it could represent a more potent therapeutic agent with a potentially longer duration of action.

-

Scenario B: Altered Selectivity Profile. If the bromine substitution shifts the selectivity profile towards α2 or β-receptors, the compound could have a completely different therapeutic application or a more complex side-effect profile.

-

Scenario C: Reduced Activity or Antagonism. The compound might show reduced agonist activity or act as an antagonist, which would negate its potential as a Midodrine-like therapeutic but could open other avenues of investigation.

-

Scenario D: Unfavorable Pharmacokinetics. Poor conversion from the prodrug or rapid metabolic degradation would likely render the compound unsuitable for further development, irrespective of its in vitro potency.

Conclusion

The synthesis and evaluation of 3-Bromo Midodrine represent a logical next step in the exploration of novel α1-adrenergic agonists. The hypotheses presented in this guide are grounded in established principles of medicinal chemistry and pharmacology. The detailed experimental protocols provide a clear and robust framework for elucidating the mechanism of action of this novel compound. The successful execution of this research plan will not only define the pharmacological profile of 3-Bromo Midodrine but also contribute valuable structure-activity relationship data to the broader field of adrenergic drug discovery.

References

-

Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738–744. [Link]

-

Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Pharmacological Reports, 58(4), 453-472. [Link]

-

Drugs.com. (n.d.). Midodrine: Package Insert / Prescribing Information. Retrieved from [Link]

-

PubChem. (n.d.). Midodrine. National Center for Biotechnology Information. Retrieved from [Link]

-

Eberle, M., et al. (2004). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Journal of Receptors and Signal Transduction, 24(3), 173-186. [Link]

-

Dr.Oracle. (2025, June 18). What is the mechanism of action of Midodrine (midodrine) for blood pressure support in patients with orthostatic hypotension? Dr.Oracle. [Link]

-

National Center for Biotechnology Information. (2017). Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. [Link]

-

Dr.Oracle. (2025, October 17). What is the mechanism of action of Midodrine (prodrug converted to desglymidodrine)? Dr.Oracle. [Link]

-

Papapetropoulos, A., & Fulton, D. (2010). The α1-adrenergic receptors: diversity of signaling networks and regulation. Cellular Signalling, 22(10), 1435-1442. [Link]

-

Ghosh, A. K., et al. (2015). Measurement of invasive blood pressure in rats. Journal of Pharmacology & Pharmacotherapeutics, 6(1), 45–50. [Link]

-

National Center for Biotechnology Information. (2012). Assay Guidance Manual: IP-3/IP-1 Assays. NCBI Bookshelf. [Link]

-

Johnson, K. A., & Conn, P. J. (2014). Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy. PLoS ONE, 9(4), e95605. [Link]

-

Just, A. (2007). Long-term measurement of arterial blood pressure in conscious mice. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 292(2), R749-R756. [Link]

-

Minneman, K. P. (2005). Recent progress in α1-adrenergic receptor research. Acta Pharmacologica Sinica, 26(11), 1281-1288. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Midodrine Hydrochloride? Retrieved from [Link]

-

Ruffolo, R. R. Jr., & Waddell, J. E. (1982). Structure-activity relationships for α-adrenoceptor agonists and antagonists. Journal of Autonomic Pharmacology, 2(3), 237-247. [Link]